molecular formula C22H22N2O2S2 B2746866 3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-68-9

3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2746866
CAS RN: 686772-68-9
M. Wt: 410.55
InChI Key: UUQNXLHLRKZUBP-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antitumor Activity

A study by Hafez and El-Gazzar (2017) described the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including structures similar to the specified compound, and evaluated their antitumor activities. The compounds displayed potent anticancer activity against several human cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the potential of these derivatives for antitumor applications (Hafez & El-Gazzar, 2017).

Synthesis of Pyrimidine Derivatives with Various Pharmacological Activities

In another study, Jadhav et al. (2022) focused on synthesizing pyrimidine derivatives, exploring their diverse pharmacological and biological activities. Although the research did not directly mention the exact compound, it contributes to understanding the broader chemical family's potential in drug development, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Jadhav et al., 2022).

Synthesis for Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) synthesized novel derivatives related to thieno[3,2-d]pyrimidin-4(3H)-one for potential use as anti-inflammatory and analgesic agents. The compounds showed promising results in inhibiting COX-1/COX-2, with significant analgesic and anti-inflammatory activities. This indicates the compound's potential utility in designing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of thieno[2,3-d]pyrimidin-4-one derivatives were explored by Gaber et al. (2010). These compounds, bearing similarity to the specified compound, exhibited varying degrees of antibacterial and antifungal effects against pathogenic bacteria and fungi strains. Such findings underline the potential application of these derivatives in developing new antimicrobial and antifungal therapies (Gaber et al., 2010).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-3-26-18-9-7-17(8-10-18)24-21(25)20-19(11-12-27-20)23-22(24)28-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNXLHLRKZUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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